4-Bromo-2-(furan-3-ylmethoxy)benzonitrile
Description
4-Bromo-2-(furan-3-ylmethoxy)benzonitrile (CAS: 1597781-25-3, MFCD28015464) is a brominated benzonitrile derivative featuring a furan-3-ylmethoxy substituent at the 2-position of the benzene ring. Its molecular formula is C₁₂H₈BrNO₂, with a molecular weight of 278.10 g/mol . This compound is commercially available as a high-purity (95%) intermediate, primarily used in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
4-bromo-2-(furan-3-ylmethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2/c13-11-2-1-10(6-14)12(5-11)16-8-9-3-4-15-7-9/h1-5,7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASNHKYUZKBIJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCC2=COC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601275086 | |
| Record name | 4-Bromo-2-(3-furanylmethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601275086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1597781-25-3 | |
| Record name | 4-Bromo-2-(3-furanylmethoxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1597781-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-(3-furanylmethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601275086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(furan-3-ylmethoxy)benzonitrile typically involves the following steps:
Nitrile Formation: The nitrile group can be introduced by converting a suitable precursor, such as a benzyl halide, to the corresponding nitrile using reagents like sodium cyanide (NaCN) in a polar aprotic solvent.
Furan Ring Attachment: The furan ring can be attached via a nucleophilic substitution reaction, where a furan derivative reacts with the benzyl halide precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(furan-3-ylmethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones, while the nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base (e.g., NaOH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) with a palladium catalyst (Pd/C).
Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of furanones.
Reduction: Formation of primary amines.
Coupling: Formation of biaryl compounds or other complex structures.
Scientific Research Applications
4-Bromo-2-(furan-3-ylmethoxy)benzonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: As a building block in the production of agrochemicals, dyes, and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(furan-3-ylmethoxy)benzonitrile depends on its specific application. In drug discovery, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Analogues and Key Properties
Below is a comparative analysis of structurally related brominated benzonitrile derivatives:
Spectroscopic and Physical Data
Biological Activity
4-Bromo-2-(furan-3-ylmethoxy)benzonitrile is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H10BrNO2
- Molecular Weight : 276.12 g/mol
The compound features a bromine atom and a furan ring, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The furan moiety is known to enhance the lipophilicity of compounds, potentially increasing their ability to cross cellular membranes and interact with intracellular targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes that are pivotal in various metabolic pathways.
- Receptor Modulation : It could act as a modulator for specific receptors, influencing cellular signaling pathways.
Biological Activity Data
Research has indicated that this compound exhibits several biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Below is a summary table of these activities based on available studies:
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces inflammatory markers |
Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Activity : A study demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development .
- Anticancer Potential : Research focused on the compound's ability to induce apoptosis in human cancer cell lines. The study reported that treatment with this compound led to significant cell death and reduced proliferation rates in breast cancer cells .
- Anti-inflammatory Effects : Another investigation assessed the compound's impact on inflammatory cytokines. Results indicated that it significantly decreased levels of TNF-alpha and IL-6 in vitro, highlighting its potential as an anti-inflammatory agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
